molecular formula C15H10FN7O B2787303 1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892764-40-8

1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2787303
CAS No.: 892764-40-8
M. Wt: 323.291
InChI Key: NZNUZQGHBSKBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic compound of significant interest in medicinal chemistry research, featuring a unique molecular hybrid of two privileged heterocyclic scaffolds: a 1,2,4-oxadiazole and a 1,2,3-triazole. Its structure is engineered to interact with a variety of biological targets. The 1,2,4-oxadiazole ring is a well-known pharmacophore in drug discovery due to its metabolic stability and its role as a bioisostere for ester and amide functionalities . This moiety is present in several FDA-approved drugs and is frequently investigated for its antitumor and antimicrobial potential . The 1,2,3-triazole component, especially when bearing an amine functional group, adds further potential for hydrogen bonding and interaction with enzyme active sites, making the structure a compelling candidate for the development of new enzyme inhibitors. Preliminary research on analogous compounds suggests this molecule may exhibit potent antifungal activity . Its proposed mechanism of action, based on structurally related triazole-containing antifungals, is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Furthermore, the presence of the 1,3,4-oxadiazole motif indicates potential anticancer properties , as this scaffold has been shown in molecular docking studies to inhibit crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Researchers can leverage this compound as a chemical tool to probe these biological pathways or as a lead structure for further optimization. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated setting.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN7O/c16-10-5-1-2-6-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-3-7-18-8-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNUZQGHBSKBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article comprehensively reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, both of which are known for their bioactive properties. The presence of the fluorophenyl and pyridinyl groups enhances its lipophilicity and biological interactions.

Molecular Formula: C16H15FN6O
Molecular Weight: 342.33 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound are primarily linked to its ability to inhibit specific enzymes and cellular pathways associated with cancer and microbial infections.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties by targeting critical proteins involved in cancer cell proliferation. For instance:

  • Mechanism of Action: The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.
    CompoundIC50 (µM)Target Enzyme
    10.47Thymidylate Synthase
    21.4Thymidylate Synthase

Studies involving various cancer cell lines (e.g., HCT116, MCF7) indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against various bacterial strains. Research indicates that it is particularly effective against gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Bacillus cereus15
Staphylococcus aureus12
Escherichia coli9

In vitro assays reveal that the synthesized compounds show better activity against gram-positive species than gram-negative ones .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Anticancer Properties:
    • A study involving the treatment of MCF7 cells with the compound showed increased expression levels of p53 and activation of caspase-3, indicating induction of apoptosis .
    • Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Efficacy:
    • In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have identified the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with microbial targets. Research indicates that derivatives of triazoles often exhibit potent antifungal and antibacterial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various pathogenic fungi and bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of oxadiazole and triazole moieties is thought to enhance the compound's ability to disrupt cancer cell metabolism and signaling pathways .

Neuroprotective Effects
Another promising application is in neuroprotection. Research has indicated that triazole derivatives can exhibit neuroprotective effects against neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .

Material Science Applications

Polymer Chemistry
The unique chemical structure of 1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved fire resistance and thermal degradation profiles .

Sensors and Detection Systems
In material science, the compound has potential applications in the development of sensors. Its electronic properties can be harnessed for detecting specific analytes or environmental pollutants. Studies have demonstrated that triazole-based compounds can serve as effective luminescent sensors due to their photophysical properties .

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole compounds for their antimicrobial activity against Staphylococcus aureus. The study found that the derivative containing the oxadiazole unit exhibited superior activity compared to standard antibiotics, suggesting a new avenue for developing antimicrobial agents .

Case Study 2: Anticancer Properties
In a study reported in Cancer Letters, researchers explored the anticancer effects of various triazole derivatives on breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis at low concentrations, highlighting its potential as an effective anticancer agent .

Case Study 3: Polymer Applications
Research published in Polymer Science investigated the use of triazole-containing monomers in synthesizing high-performance polymers. The resulting materials showed enhanced mechanical properties and thermal stability compared to traditional polymers, indicating their suitability for advanced applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Notes Reference
Target Compound C₁₆H₁₁FN₇O 343.31 - 2-Fluorophenyl (Position 1)
- 3-(Pyridin-3-yl)-1,2,4-oxadiazole (Position 4)
Hypothesized kinase inhibition based on pyridinyl-oxadiazole interactions .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 - 3-Trifluoromethylphenyl (Position 1)
- 4-Methylphenyl-oxadiazole (Position 4)
Increased lipophilicity (CF₃ group); potential CNS penetration .
1-(5-Chloro-2-Methoxyphenyl)-4-[3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine C₁₆H₁₂ClN₇O₂ 369.77 - 5-Chloro-2-methoxyphenyl (Position 1)
- Pyridinyl-oxadiazole (Position 4)
Higher molecular weight due to Cl and OCH₃; possible enhanced DNA intercalation .
1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine C₁₀H₉F₂N₃ 209.20 - 2,4-Difluorophenyl (Position 1)
- Methyl group (Position 3)
Simplified pyrazole core; used as a synthetic intermediate in antiviral agents .
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]ethyl}ureido)-4-Methylphenyl]Acetamide C₂₁H₂₁FN₆O₃ 424.43 - 4-Fluorophenyl-oxadiazole
- Ureido-acetamide side chain
Reported as a SARS-CoV-2 main protease inhibitor (binding energy: −8.2 kcal/mol) .

Key Observations:

Chloro and methoxy substituents (e.g., ) add steric bulk and polarity, which may affect solubility and target binding.

Biological Relevance :

  • Pyridinyl-oxadiazole derivatives (target compound and ) show promise in targeting viral proteases or kinases due to their hydrogen-bonding and π-stacking capabilities.
  • Simplified analogues like prioritize synthetic accessibility but lack the triazole-oxadiazole synergy seen in the target compound.

Synthetic Challenges :

  • The 1,2,4-oxadiazole ring requires careful optimization under acidic or thermal conditions to avoid decomposition .
  • Crystal structure data (e.g., ) highlights the importance of substituent positioning for solid-state packing and stability.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves cyclocondensation of precursors (e.g., fluorophenyl-substituted triazoles and pyridyl-oxadiazole intermediates) under controlled conditions. Critical parameters include solvent selection (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Cu(I) for click chemistry). Post-synthesis, purification via column chromatography is followed by characterization using 1H/13C NMR (to confirm connectivity), mass spectrometry (for molecular weight validation), and IR spectroscopy (to identify functional groups) .

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond lengths, angles, and dihedral angles between aromatic rings. For example, planar triazole-oxadiazole cores and fluorophenyl substituent orientations are validated via SCXRD, while NMR corroborates proton environments and substituent positions .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structural analogs exhibit kinase inhibition (e.g., targeting EGFR or VEGFR) and antimicrobial activity . Standard assays include enzyme-linked immunosorbent assays (ELISA) for IC50 determination and microbial growth inhibition studies. Comparative analysis with pyridinyl-oxadiazole derivatives is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Employ Design of Experiments (DOE) to systematically vary catalysts (e.g., Cu(I) vs. Ru-based), solvents (polar aprotic vs. ethers), and temperatures. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., aqueous/organic phase separation). Yield improvements (>70%) are achievable with microwave-assisted synthesis, reducing reaction times .

Q. How to resolve contradictions in reported bioactivity data across studies?

Conduct comparative structural analyses of analogs (e.g., substituent effects on fluorophenyl vs. chlorophenyl groups). Use standardized bioassays (e.g., fixed ATP concentrations in kinase assays) and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Molecular docking (e.g., AutoDock Vina) can predict target interactions and explain activity variations .

Q. What experimental designs elucidate the mechanism of action?

  • Enzyme kinetics : Measure substrate turnover rates in the presence of the compound.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes.
  • Mutagenesis : Modify key residues in the target protein to assess binding dependency.
  • Cellular assays : Use siRNA knockdowns to confirm target specificity .

Q. How to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -SO3H) to the pyridine or triazole rings.
  • Prodrug strategies : Mask amine groups with acetyl or PEGylated moieties for enhanced absorption.
  • In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) .

Q. How to design analogs with improved selectivity for specific biological targets?

Perform structure-activity relationship (SAR) studies by systematically varying substituents on the triazole, oxadiazole, and fluorophenyl rings. Use pharmacophore modeling to identify critical interaction points. For example, bulkier substituents on the pyridine ring may reduce off-target binding .

Q. What computational methods predict electronic effects of substituents on bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Dynamics (MD) : Simulate binding interactions under physiological conditions.
  • QSAR models : Corrogate substituent electronic parameters (e.g., Hammett constants) with bioactivity data .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data?

  • Standardize assay conditions : Use identical cell lines (e.g., HeLa vs. HEK293), incubation times, and controls.
  • Validate purity : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.
  • Cross-validate with transcriptomics : Identify differentially expressed genes post-treatment to confirm mechanistic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.